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molecular formula C10H12N4O B8429657 7,8,9,10-Tetrahydro-5H-pyrazino-[1,2-a]pyrido[3,2-e]pyrazin-6(6aH)-one

7,8,9,10-Tetrahydro-5H-pyrazino-[1,2-a]pyrido[3,2-e]pyrazin-6(6aH)-one

Cat. No. B8429657
M. Wt: 204.23 g/mol
InChI Key: JNRQGSRWMBHGOG-UHFFFAOYSA-N
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Patent
US04225713

Procedure details

A mixture of 1.5 g. of 8-carbobenzoxy-7,8,9,10-tetrahydro-5H-pyrazino[1,2-a]pyrido[3,2-e]pyrazin-6(6aH)-one, 1 g. of 10% palladium on carbon, and 150 ml. of ethanol is hydrogenated at 45 psi for 2 hours. The catalyst is filtered and the filtrate is concentrated. The residue is dissolved in a small amount of ethanol and ethanolic hydrogen chloride is added. Filtration of the precipitated salt gives 0.72 g. of the title product, m.p. 270° dec. Recrystallization from ethanol-water gives 0.60 g., m.p. 278°-279°.
Name
8-carbobenzoxy-7,8,9,10-tetrahydro-5H-pyrazino[1,2-a]pyrido[3,2-e]pyrazin-6(6aH)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:25][CH2:24][N:14]2[C:15]3[N:23]=[CH:22][CH:21]=[CH:20][C:16]=3[NH:17][C:18](=[O:19])[CH:13]2[CH2:12]1)(OCC1C=CC=CC=1)=O>[Pd].C(O)C>[N:23]1[C:15]2[N:14]3[CH2:24][CH2:25][NH:11][CH2:12][CH:13]3[C:18](=[O:19])[NH:17][C:16]=2[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
8-carbobenzoxy-7,8,9,10-tetrahydro-5H-pyrazino[1,2-a]pyrido[3,2-e]pyrazin-6(6aH)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC2N(C3=C(NC2=O)C=CC=N3)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.5 g
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a small amount of ethanol and ethanolic hydrogen chloride
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitated salt
CUSTOM
Type
CUSTOM
Details
gives 0.72 g

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2NC(C3N(C21)CCNC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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